molecular formula C28H30FNO7 B3006464 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 486426-57-7

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3006464
CAS No.: 486426-57-7
M. Wt: 511.546
InChI Key: BJVINARZEAYJKF-UHFFFAOYSA-N
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Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features a combination of fluorinated phenoxy, dimethoxyisoquinoline, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, including:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of Methoxy Groups: The dimethoxy groups on the isoquinoline ring are usually introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride derivative of the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups or further oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit interactions with various biological targets, including enzymes and receptors.

Medicine

Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
  • (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
  • (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Uniqueness

The presence of the fluorine atom in (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, or methyl analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO7/c1-32-23-12-17-10-11-30(28(31)18-13-25(34-3)27(36-5)26(14-18)35-4)22(21(17)15-24(23)33-2)16-37-20-8-6-19(29)7-9-20/h6-9,12-15,22H,10-11,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVINARZEAYJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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